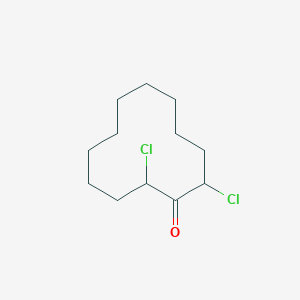

2,12-Dichlorocyclododecanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,12-dichlorocyclododecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O/c13-10-8-6-4-2-1-3-5-7-9-11(14)12(10)15/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHFXKFLCAZPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(C(=O)C(CCCC1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858830-26-9 | |

| Record name | 2,12-Dichlorocyclododecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,12-Dichlorocyclododecanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,12-Dichlorocyclododecanone is a halogenated cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive carbonyl group and two chlorinated carbon centers, makes it a versatile building block for the synthesis of more complex molecular architectures. The twelve-membered carbocyclic ring provides a unique scaffold that can be manipulated to introduce specific conformational constraints or to serve as a precursor for macrocyclic compounds. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science where precise molecular design is critical.

This guide provides a comprehensive overview of the known physical properties of this compound, supported by available data from chemical suppliers and public databases. It is intended to serve as a foundational resource for scientists, enabling informed decisions in experimental design, reaction optimization, and safety protocols.

Core Molecular and Physical Properties

The intrinsic properties of a molecule dictate its behavior in both chemical reactions and biological systems. For this compound, these properties are influenced by its relatively large carbocyclic ring, the presence of two chlorine atoms, and a central carbonyl group.

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,12-dichlorocyclododecan-1-one | [1] |

| Molecular Formula | C₁₂H₂₀Cl₂O | [1][2] |

| Molecular Weight | 251.19 g/mol | [2] |

| CAS Number | 858830-26-9 | [2] |

| Appearance | White to almost white powder or crystals | [2] |

| Physical State (at 20°C) | Solid |

The molecular structure of this compound is depicted below. The presence of two stereocenters at the chlorinated carbons implies the potential for multiple diastereomers, a factor that researchers should consider in their synthetic and analytical strategies.

Caption: Molecular Structure of this compound.

Thermal and Spectroscopic Properties

The thermal stability and spectroscopic fingerprint of a compound are critical for its characterization and for monitoring reaction progress.

| Property | Value | Source(s) |

| Melting Point | 118.0 to 122.0 °C | [2] |

| Purity (by GC) | >98.0% | [2] |

| NMR | Conforms to structure | [2] |

Experimental Protocols: A Methodological Perspective

The successful application of this compound in a research setting hinges on the ability to accurately assess its purity and handle it appropriately.

Purity Assessment by Gas Chromatography (GC)

Rationale: Gas chromatography is the industry-standard method for assessing the purity of volatile and semi-volatile organic compounds like this compound.[2] The choice of a flame ionization detector (FID) is common for carbon-containing compounds, offering high sensitivity and a wide linear range. The column selection is critical; a mid-polarity column is often a good starting point for halogenated ketones to achieve adequate separation from potential impurities or starting materials.

Illustrative GC Workflow:

Caption: A generalized workflow for purity analysis of this compound by GC-FID.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate. Ensure complete dissolution.

-

Instrumentation Setup:

-

Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250°C.

-

Detector: Flame Ionization Detector (FID) at 300°C.

-

Oven Program: An initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program should be optimized based on initial scouting runs.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate the areas of all observed peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Handling, Storage, and Safety

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety and proper handling to ensure both the integrity of the compound and the well-being of the researcher.

Safety and Hazard Information

This compound is classified as a hazardous substance.[1] The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Personal Protective Equipment (PPE) Workflow:

Sources

2,12-Dichlorocyclododecanone chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 2,12-Dichlorocyclododecanone

This guide provides a comprehensive examination of this compound, a halogenated macrocyclic ketone of significant interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate structural features, bonding characteristics, conformational landscape, and key synthetic and analytical considerations. Our approach synthesizes fundamental chemical principles with practical, field-proven insights to offer a holistic understanding of this compound.

Cyclododecanone, a 12-membered cyclic ketone, is a vital industrial chemical and a versatile synthetic intermediate.[1] It serves as a precursor for the production of specialized polymers like Nylon-12 (via laurolactam) and various fragrances.[1] The introduction of substituents onto the cyclododecanone scaffold, such as the dichlorination at the α-positions to yield this compound, dramatically alters its electronic properties and reactivity, opening new avenues for synthetic transformations.

Understanding the three-dimensional structure and bonding of this derivative is paramount. The large, flexible 12-membered ring is not planar; its conformation is governed by a delicate balance of torsional strain, angle strain, and transannular interactions—non-bonded interactions between atoms across the ring.[2][3] The addition of a carbonyl group and two electronegative chlorine atoms introduces further complexity, influencing both the ring's preferred shape and the molecule's chemical behavior. This guide will dissect these features to provide a foundational understanding for its application in complex molecular design and synthesis.

Molecular Architecture and Conformational Analysis

The fundamental identity of this compound is captured by its basic chemical descriptors.

| Property | Value | Source |

| IUPAC Name | 2,12-dichlorocyclododecan-1-one | [4] |

| CAS Number | 858830-26-9 | [4] |

| Molecular Formula | C₁₂H₂₀Cl₂O | [5] |

| Molecular Weight | 251.19 g/mol | [4][5] |

| Appearance | White to almost white powder or crystal | [6] |

| Melting Point | 118.0 to 122.0 °C | [6] |

The Cyclododecanone Skeleton

The parent cyclododecane ring is known to favor a "square" configuration, with three C-C bonds forming each of the four sides, as this arrangement minimizes steric and transannular strain.[2] Studies on cyclododecanone itself have revealed a rich conformational landscape, with microwave spectroscopy identifying seven distinct conformations in the gas phase.[2] However, it is strongly biased towards a square-like framework, which is also maintained in condensed phases.[2] The introduction of the sp²-hybridized carbonyl carbon slightly distorts this symmetry, with the C=O group oriented nearly perpendicular to the ring plane.[7] This preferred "[8]-2-one" conformation is a critical starting point for understanding its derivatives.[7][9]

Influence of Dichlorination

The placement of chlorine atoms at the C2 and C12 positions—the carbons directly adjacent (alpha, α) to the carbonyl group—imposes significant steric and electronic constraints. These bulky, electronegative atoms influence the local geometry and can restrict the conformational flexibility of the ring. The precise stereochemistry of the C-Cl bonds (i.e., cis or trans isomers relative to each other or the carbonyl oxygen) would lead to distinct diastereomers with unique energetic profiles and reactivity, a concept explored in other α-monosubstituted cyclododecanones.[7]

Caption: 2D and 3D representations of this compound.[4]

Chemical Bonding and Electronic Landscape

The reactivity and stability of this compound are direct consequences of its bonding arrangement and the resulting electronic distribution.

-

Carbonyl Group (C=O): This is the molecule's primary functional group. It consists of a strong sigma (σ) bond and a weaker pi (π) bond. The high electronegativity of oxygen polarizes the bond, creating a partial positive charge (δ+) on the carbonyl carbon and a partial negative charge (δ-) on the oxygen. This makes the carbon an electrophilic site, susceptible to attack by nucleophiles, and the oxygen a nucleophilic/basic site.

-

Alpha-Halogenation (C-Cl): The two C-Cl bonds are polar covalent bonds. The high electronegativity of chlorine exerts a powerful inductive effect (-I effect) , withdrawing electron density from the adjacent α-carbons. This has two major consequences:

-

Increased Electrophilicity: The electron withdrawal by the chlorines further enhances the partial positive charge on the carbonyl carbon, making it even more reactive towards nucleophiles compared to the parent cyclododecanone.

-

Modified Acidity: In a typical ketone, the α-hydrogens are weakly acidic. The inductive withdrawal from the chlorine atoms in a mono-α-halogenated ketone would increase the acidity of the remaining α-hydrogen.[10] In this di-substituted case, this effect stabilizes any potential enolate-like transition states.

-

Caption: Key electronic interactions within the molecule.

Synthesis and Spectroscopic Characterization

The preparation and verification of this compound rely on established principles of organic chemistry.

Synthetic Approach: Alpha-Halogenation of a Ketone

The synthesis of α-halo ketones is a classic transformation.[10][11] The reaction proceeds through an enol or enolate intermediate, which then acts as the nucleophile to attack an electrophilic halogen source. For dichlorination at both α-positions, reaction conditions must be controlled to promote exhaustive substitution. While a specific, peer-reviewed synthesis for the 2,12-dichloro derivative was not found in the initial search, a general, scientifically sound protocol can be designed based on known methodologies for α-chlorination.[12][13]

Caption: General workflow for the synthesis of this compound.

Exemplary Synthetic Protocol:

-

Causality: This protocol utilizes sulfuryl chloride (SO₂Cl₂) as a convenient and effective source of electrophilic chlorine. The reaction is typically catalyzed by acid, which promotes the formation of the enol intermediate—the active nucleophile in the reaction.[14] Dichloromethane serves as an inert solvent.

-

Step 1: Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve cyclododecanone (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Step 2: Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).

-

Step 3: Chlorination: While stirring, add a solution of sulfuryl chloride (2.1 eq) in dichloromethane dropwise to the flask at room temperature. The stoichiometry is set to favor dichlorination. An exotherm may be observed.

-

Step 4: Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction may require gentle heating (reflux) to proceed to completion.

-

Step 5: Workup and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold saturated sodium bicarbonate solution to neutralize the acid and quench any unreacted SO₂Cl₂.

-

Step 6: Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

-

Step 7: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Spectroscopic Fingerprints for Characterization

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The spectrum will be complex due to the large number of methylene (-CH₂-) protons in the ring. However, the key diagnostic signal will be the proton at the α-carbon (the -CHCl- group), which will be significantly deshielded (shifted downfield) due to the proximity of both the carbonyl and the chlorine atom.

-

¹³C NMR: The carbonyl carbon will appear as a characteristic signal around 200-210 ppm. The two α-carbons (-CHCl-) will be shifted downfield compared to the other ring carbons due to the electronegativity of the attached chlorine.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1710-1730 cm⁻¹. The exact position is influenced by the electron-withdrawing chlorine atoms. C-Cl stretching vibrations typically appear in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will provide definitive evidence of the molecular formula. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion peak will appear as a characteristic cluster:

-

M+ peak: (containing two ³⁵Cl atoms)

-

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl)

-

M+4 peak: (containing two ³⁷Cl atoms) The relative intensities of these peaks (approximately 9:6:1) are a clear indicator of a dichloro-substituted compound.

-

Computational Modeling in Structural Elucidation

For a molecule with the conformational complexity of this compound, computational chemistry serves as an invaluable tool.[15][16] Methods like Density Functional Theory (DFT) can be employed to:

-

Predict Stable Conformations: Calculate the relative energies of different possible conformers and diastereomers (e.g., cis/trans isomers) to identify the most stable, ground-state structure.[17]

-

Analyze Electronic Properties: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, corroborating the chemical principles of reactivity.

-

Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

These in silico approaches are critical in modern drug discovery and materials science, allowing for a deeper understanding of structure-activity relationships before committing to resource-intensive synthesis.

Conclusion

This compound is more than a simple derivative; it is a molecule defined by the interplay of macrocyclic strain, conformational preference, and potent electronic effects. Its structure is dominated by a flexible 12-membered ring that preferentially adopts a square-like conformation, which is further modulated by a ketone functionality and two α-chloro substituents. The bonding is characterized by the highly electrophilic carbonyl carbon, a result of both resonance and the strong inductive electron withdrawal from the adjacent chlorine atoms. This detailed structural and electronic understanding, validated through spectroscopic analysis and supported by computational modeling, is essential for any scientist seeking to exploit this versatile chemical intermediate in advanced organic synthesis.

References

-

PubChem. This compound | C12H20Cl2O. National Center for Biotechnology Information. [Link]

- Ma, Z., Wang, M., & Wang, D. (2002).

-

Zhang, N., et al. (2018). The Electron Effect of Aromatic Group: Control Conformation of 2-Aromatic Cyclododecanone Derivatives. ResearchGate. [Link]

-

Burevschi, E., & Sanz, M. E. (2021). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Molecules, 26(17), 5162. [Link]

- Google Patents. (1975). Process for preparing cyclohexadecenone-5. US3929893A.

-

Squillacote, M. E., & Mlinaric-Majerski, K. (2002). Conformations of Cycloundecane. ResearchGate. [Link]

-

Burevschi, E., & Sanz, M. E. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A, 126(35), 6095–6103. [Link]

-

1PlusChem. This compound | 858830-26-9. [Link]

-

YouTube. (2021). Introduction, Set-Up, and Reaction of the Oxidation of Cyclododecanol to Cylcododecanone Lab. [Link]

-

El-Sayed, R. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495. [Link]

-

PubChemLite. This compound (C12H20Cl2O). [Link]

-

Feng, Q., et al. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69. [Link]

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Wikipedia. Cyclododecanone. [Link]

-

RSC Publishing. A computational study of the mechanism of chloroalkane dechlorination with Rh(i) complexes. Physical Chemistry Chemical Physics. [Link]

-

Wikipedia. Ketone halogenation. [Link]

-

Scribd. Alpha Halogenation of Aldehydes & Ketones. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Modarai, B., & Khoshdel, E. (1976). .alpha.-Halogenation of certain ketones. The Journal of Organic Chemistry, 41(1), 154-156. [Link]

-

Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334–395. [Link]

-

Cavasotto, C. N., & Di Pietro, G. (2021). A critical overview of computational approaches employed for COVID-19 drug discovery. Expert Opinion on Drug Discovery, 16(9), 975-987. [Link]

-

National Institutes of Health. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. [Link]

-

PubMed. (2023). Computational studies to explore inhibitors against the cyclin-dependent kinase 12/13 enzyme: an insilco pharmacophore modeling, molecular docking and dynamics approach. [Link]

Sources

- 1. Cyclododecanone - Wikipedia [en.wikipedia.org]

- 2. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C12H20Cl2O | CID 44630272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1pchem.com [1pchem.com]

- 6. This compound | 858830-26-9 | TCI EUROPE N.V. [tcichemicals.com]

- 7. The Novel Cis- and Trans- Isomerism of α-Monosubstituted Cyclododecanone Derivatives, Science Journal of Chemistry, Science Publishing Group [scichemj.org]

- 8. researchgate.net [researchgate.net]

- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. US3929893A - Process for preparing cyclohexadecenone-5 - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational studies to explore inhibitors against the cyclin-dependent kinase 12/13 enzyme: an insilco pharmacophore modeling, molecular docking and dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A critical overview of computational approaches employed for COVID-19 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,12-Dichlorocyclododecanone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Inferred in Chemical Exploration

The landscape of chemical research is one of vast exploration, with countless compounds synthesized and cataloged, each holding potential yet to be fully unlocked. 2,12-Dichlorocyclododecanone, identified by its CAS number 858830-26-9, is one such molecule. While commercially available and possessing a defined structure, it exists in a space of limited-to-no published research regarding its specific synthesis, reactivity, and applications. This guide, therefore, embarks on a deductive exploration. By grounding our analysis in the well-established principles of organic chemistry, particularly the behavior of cyclic ketones and α-halocarbonyls, we aim to provide a robust and scientifically-sound framework for understanding and working with this compound. This document is structured not as a mere recitation of facts, but as a logical progression from fundamental properties to potential applications, empowering the research community to harness the latent possibilities of this compound.

Part 1: Physicochemical and Structural Characterization

This compound is a halogenated macrocyclic ketone. Its core structure is a twelve-membered carbon ring, functionalized with a ketone group and two chlorine atoms at the α and α' positions relative to the carbonyl.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 858830-26-9 | [1][2] |

| Molecular Formula | C₁₂H₂₀Cl₂O | [1][2] |

| Molecular Weight | 251.19 g/mol | [1][2] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 118.0 - 122.0 °C | |

| Purity | >98.0% (by GC) | |

| IUPAC Name | 2,12-dichlorocyclododecan-1-one | [1] |

Structural Diagram

Caption: Proposed synthesis of this compound.

Experimental Protocol (Inferred)

This protocol is a generalized procedure based on the α-halogenation of ketones and should be optimized for safety and yield. [3][4] Materials:

-

Cyclododecanone

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Acid catalyst (e.g., HCl) or Base catalyst (e.g., pyridine) - choice depends on the desired mechanism and selectivity.

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap, dissolve cyclododecanone in the anhydrous solvent under an inert atmosphere.

-

Reaction:

-

Acid-catalyzed: Add a catalytic amount of acid to the solution. Slowly add the chlorinating agent (e.g., SO₂Cl₂) dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction proceeds through an enol intermediate. [4] * Base-catalyzed: Add a stoichiometric amount of base. The reaction proceeds through an enolate intermediate. [3]3. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up: Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a mild reducing agent to consume excess halogen). Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is classified as harmful and an irritant. [1]Commercial suppliers also note that it is air and heat sensitive. Hazard Statements:

-

H302: Harmful if swallowed. [1]* H312: Harmful in contact with skin. [1]* H332: Harmful if inhaled. [1]* H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1] Precautionary Measures:

-

P261: Avoid breathing dust. * P280: Wear protective gloves, protective clothing, eye protection, and face protection. * P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. * P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] Given its air and heat sensitivity, it is recommended to handle this compound under an inert atmosphere and store it under refrigerated conditions. Standard procedures for handling air-sensitive solids, such as using a glove box or Schlenk line techniques, should be considered for reactions requiring stringent anhydrous and anaerobic conditions.

Part 3: Chemical Reactivity and Potential Applications

The reactivity of this compound is predicted to be dominated by the presence of the two α-chloro substituents, which activate the adjacent carbon atoms for nucleophilic substitution. [5]

Predicted Reactivity Profile

The two chlorine atoms are excellent leaving groups, making the α and α' carbons electrophilic. This opens up possibilities for a range of nucleophilic substitution reactions.

Caption: Predicted reactivity of this compound.

Potential Nucleophilic Substitution Reactions:

-

With Amines: Reaction with primary or secondary amines could lead to the formation of α-amino ketones, which are valuable scaffolds in medicinal chemistry.

-

With Alcohols/Phenols: Alkoxides or phenoxides could be used to introduce ether linkages.

-

With Thiols: Thiolates can be employed to form α-thio ketones.

-

With Azides: Introduction of an azide group, followed by reduction, provides another route to α-amino ketones.

Potential Applications in Drug Development

While there are no specific documented applications for this compound in drug development, its structure as a halogenated macrocyclic ketone suggests several promising avenues for exploration. Macrocycles are of significant interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging protein targets. [6][7]The presence of chlorine atoms can also enhance the pharmacological properties of a molecule. [8][9][10] Potential Roles:

-

Scaffold for Library Synthesis: this compound can serve as a versatile starting material for the synthesis of a library of disubstituted cyclododecanone derivatives. This library could be screened for various biological activities.

-

Precursor to Novel Heterocycles: The α,α'-dichloro ketone functionality can be a precursor to various fused heterocyclic systems through reactions with dinucleophiles.

-

Probe for Target Identification: The reactivity of the C-Cl bonds could be exploited for the development of chemical probes to identify and study the binding sites of proteins.

Part 4: Conclusion and Future Outlook

This compound represents a chemical entity with untapped potential. This guide has aimed to bridge the gap in the existing literature by providing a scientifically reasoned framework for its synthesis, handling, and potential reactivity. The true value of this compound will be realized through experimental investigation. Future research should focus on:

-

Optimization of the dichlorination of cyclododecanone to develop a high-yielding and scalable synthesis of this compound.

-

Exploration of its reactivity with a diverse range of nucleophiles to synthesize novel macrocyclic compounds.

-

Screening of the resulting derivatives for biological activity to identify potential lead compounds for drug discovery.

By building upon the foundational principles outlined in this guide, researchers can begin to explore the chemical space around this compound and potentially uncover new and valuable applications in science and medicine.

References

-

Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

Alpha Halogenation of Ketones. (2018, May 5). YouTube. Retrieved January 19, 2026, from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

This compound | C12H20Cl2O | CID 44630272. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

-

Mechanism of synthesis involving cyclododecanone. (n.d.). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

- Zheng, W., Seletsky, B. M., Palme, M. H., Lydon, P. J., Singer, L. A., Chase, C. E., ... & Yu, M. J. (2004). Macrocyclic ketone analogues of halichondrin B. Bioorganic & medicinal chemistry letters, 14(22), 5551-5554.

-

Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria. Retrieved January 19, 2026, from [Link]

-

Unconventional Macrocyclizations in Natural Product Synthesis. (2020, September 21). ACS Central Science. Retrieved January 19, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. (n.d.). SciRP.org. Retrieved January 19, 2026, from [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Reactions of nucleophiles with α-halo ketones. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

-

Synthesis of Macrocyclic Ketones by Repeatable Two-Carbon Ring Expansion Reactions. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Applications in drug development. (2005, March 7). European Pharmaceutical Review. Retrieved January 19, 2026, from [Link]

- WO2013116029A1 - Process for producing dodecane-1, 12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone. (n.d.). Google Patents.

-

Top 4 Applications for Tumor Organoids in Oncology Drug Development. (2020, May 7). Crown Bioscience. Retrieved January 19, 2026, from [Link]

-

Synthesis of Macrocyclic Ketones through Catalyst-Free Electrophilic Halogen-Mediated Semipinacol Rearrangement. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Reactivity of Alpha Hydrogens. (2023, January 22). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Cyclododecanone | C12H22O | CID 13246. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Extraction and Isolation of the Oxidation of Cyclododecanol to Cyclododecanone Lab. (2021, February 24). YouTube. Retrieved January 19, 2026, from [Link]

-

Applications of machine learning in drug discovery and development. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). MDPI. Retrieved January 19, 2026, from [Link]

-

SYNTHESIS AND FRAGRANCE PROPERTIES OF MACROCYCLIC MUSKS. (2005, April 14). University of Illinois Urbana-Champaign. Retrieved January 19, 2026, from [Link]

-

Software Applications in the Drug Development Lifecycle. (n.d.). IntuitionLabs. Retrieved January 19, 2026, from [Link]

-

Work Up and Chemical Tests for the Oxidation of Cyclodedocanol to Cyclododecanone Lab. (2021, February 25). YouTube. Retrieved January 19, 2026, from [Link]

-

Computational Tools To Model Halogen Bonds in Medicinal Chemistry. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]

-

This compound (C12H20Cl2O). (n.d.). PubChemLite. Retrieved January 19, 2026, from [Link]

-

858830-26-9 | this compound. (n.d.). 1PlusChem. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound | C12H20Cl2O | CID 44630272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1pchem.com [1pchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Macrocyclic ketone analogues of halichondrin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2,12-Dichlorocyclododecan-1-one: Synthesis, Characterization, and Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,12-dichlorocyclododecan-1-one, a halogenated macrocyclic ketone of significant interest in synthetic organic chemistry. The document details the physicochemical properties, synthesis, and spectroscopic characterization of this compound. A key focus is placed on its reactivity, particularly its utility as a precursor in ring-contraction reactions such as the Favorskii rearrangement, a powerful tool for accessing functionalized smaller ring systems. This guide serves as a critical resource for researchers exploring the application of this versatile building block in the synthesis of complex molecules, including those with potential applications in drug discovery and development.

Introduction: The Significance of α,α'-Dihalogenated Macrocyclic Ketones

Macrocyclic compounds are of immense importance in medicinal chemistry and materials science due to their unique conformational properties and ability to interact with biological targets. The introduction of halogen atoms at the α and α' positions to a carbonyl group within a macrocyclic framework, as seen in 2,12-dichlorocyclododecan-1-one, bestows a unique reactivity profile upon the molecule. These α,α'-dihaloketones are valuable synthetic intermediates, primarily due to their propensity to undergo rearrangements and serve as precursors for a variety of functionalized carbocycles and heterocycles. Their utility in complex molecular architecture makes them a subject of considerable interest for drug development professionals seeking novel scaffolds.

Physicochemical Properties of 2,12-Dichlorocyclododecan-1-one

2,12-Dichlorocyclododecan-1-one is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2,12-dichlorocyclododecan-1-one | [1] |

| CAS Number | 858830-26-9 | [1] |

| Molecular Formula | C₁₂H₂₀Cl₂O | [1] |

| Molecular Weight | 251.19 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 118.0 to 122.0 °C | |

| Canonical SMILES | C1CCC(C(=O)C(CCCC1)Cl)Cl | [1] |

| InChI Key | MEHFXKFLCAZPSE-UHFFFAOYSA-N | [1] |

Synthesis of 2,12-Dichlorocyclododecan-1-one: A Methodological Approach

The synthesis of 2,12-dichlorocyclododecan-1-one is most commonly achieved through the direct dichlorination of the parent macrocycle, cyclododecanone. Sulfuryl chloride (SO₂Cl₂) is a highly effective reagent for this transformation, offering a straightforward and relatively clean method for the introduction of two chlorine atoms at the α-positions to the carbonyl group.

Underlying Principles of α-Dichlorination

The reaction proceeds via a stepwise mechanism involving the formation of an enol or enolate intermediate, which then attacks the electrophilic chlorine source. The presence of the carbonyl group acidifies the α-protons, facilitating their removal and subsequent reaction. The use of a slight excess of the chlorinating agent ensures the dichlorination occurs. The choice of solvent is critical to control the reaction rate and minimize side products.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 2,12-dichlorocyclododecan-1-one from cyclododecanone using sulfuryl chloride.

Materials:

-

Cyclododecanone (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (2.2 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclododecanone in anhydrous dichloromethane.

-

Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride dropwise to the stirred solution over a period of 30-60 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2,12-dichlorocyclododecan-1-one as a crystalline solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2,12-dichlorocyclododecan-1-one.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | A complex multiplet pattern in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the methylene protons of the cyclododecane ring. A downfield multiplet (δ ~4.0-4.5 ppm) for the two methine protons at the C2 and C12 positions, which are deshielded by the adjacent chlorine atoms and the carbonyl group. |

| ¹³C NMR | A peak for the carbonyl carbon (δ ~200-210 ppm). Peaks for the two methine carbons bearing the chlorine atoms (δ ~60-70 ppm). A series of peaks in the aliphatic region (δ ~20-40 ppm) for the methylene carbons of the ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration in the range of 1710-1730 cm⁻¹. C-H stretching vibrations around 2850-2950 cm⁻¹. C-Cl stretching vibrations in the fingerprint region (below 800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 251.19 g/mol . The isotopic pattern of the molecular ion and fragment ions containing chlorine will show characteristic (M, M+2, M+4) peaks due to the presence of ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio. |

Chemical Reactivity and Synthetic Applications

The primary synthetic utility of 2,12-dichlorocyclododecan-1-one stems from the presence of the two α-chloro substituents, which makes it an excellent substrate for the Favorskii rearrangement.

The Favorskii Rearrangement: A Gateway to Ring Contraction

The Favorskii rearrangement of cyclic α-haloketones is a powerful method for the synthesis of smaller carbocyclic rings with an exocyclic carboxylic acid or derivative.[2][3][4][5] In the case of 2,12-dichlorocyclododecan-1-one, treatment with a base, such as sodium hydroxide or an alkoxide, induces a ring contraction to yield a cycloundecenecarboxylic acid derivative.

Mechanism of the Favorskii Rearrangement:

The reaction proceeds through a proposed cyclopropanone intermediate. The base abstracts a proton from the α'-carbon, leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base on the carbonyl carbon, followed by ring-opening of the strained three-membered ring, leads to the formation of the more stable carbanion, which upon protonation yields the ring-contracted product.

Reaction Scheme: From Dichloride to Carboxylic Acid

Caption: Favorskii rearrangement of 2,12-dichlorocyclododecan-1-one.

This ring-contraction strategy provides a valuable route to functionalized eleven-membered rings, which can be challenging to synthesize by other methods. These products can then serve as versatile intermediates in the synthesis of more complex molecular targets.

Potential Applications in Drug Development

While specific biological activity for 2,12-dichlorocyclododecan-1-one is not extensively documented in publicly available literature, its role as a synthetic precursor makes it a compound of interest for drug discovery.[6][7][8][9] The ability to generate novel carbocyclic scaffolds through the Favorskii rearrangement allows for the exploration of new chemical space. Functionalized cycloundecene derivatives can be further elaborated to create libraries of compounds for screening against various biological targets. The incorporation of a carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to enhance pharmacokinetic and pharmacodynamic properties.

Safety and Handling

2,12-Dichlorocyclododecan-1-one is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,12-Dichlorocyclododecan-1-one is a valuable and versatile synthetic intermediate with significant potential in organic synthesis. Its straightforward preparation from cyclododecanone and its characteristic reactivity in the Favorskii rearrangement make it a powerful tool for the construction of functionalized eleven-membered carbocycles. For researchers and scientists in drug development, this compound represents a gateway to novel molecular scaffolds, offering opportunities for the design and synthesis of new therapeutic agents. Further exploration of the reactivity and biological activity of this and related α,α'-dihalogenated macrocyclic ketones is warranted and holds promise for future advancements in medicinal chemistry.

References

-

Bruker. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Available at: [Link].

-

Favorskii rearrangement. In: Wikipedia. ; 2023. Available at: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44630272, 2,12-Dichlorocyclododecanone. [Link]. Accessed Jan 19, 2026.

-

AdiChemistry. Favorskii Rearrangement | Mechanism | Applications. Available at: [Link].

-

ChemEurope.com. Favorskii rearrangement. Available at: [Link].

-

Organic Chemistry Portal. Favorskii Reaction. Available at: [Link].

- de Souza JM, Berton M, Snead DR, McQuade DT. A Continuous Flow Sulfuryl Chloride-Based Reaction-Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Org Process Res Dev. 2020;24(7):1313-1320.

- Romano RM, Tamone LM, Picone AL. FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. Journal of Molecular Structure. 2021;1224:129033.

- Schönleben M, Zidorn C, Brecker L, et al. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065. Toxins (Basel). 2009;1(2):134-150.

- Torres-Mancera P, El-Khatib R, Berton M, et al. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. 2020;24(7):1313-1320.

-

Duke J. Biological Activity Cytotoxic. Dr. Duke's Phytochemical and Ethnobotanical Databases. Available at: [Link].

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0241298). Available at: [Link].

- Gutiérrez-García VM, Santes-Vera E, González-Romero C, et al.

-

PubChem. Cyclododecanone. National Center for Biotechnology Information. [Link]. Accessed January 19, 2026.

-

United Nations Office on Drugs and Crime. Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. Available at: [Link].

-

LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals. Available at: [Link].

-

United Nations Office on Drugs and Crime. Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. 2022. Available at: [Link].

- Herkes FE, Rajendran G, Sun Q, Hastings JD, inventors; Invista North America S.A.R.L., assignee. Process for producing dodecane-1, 12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone. WO2013116029A1. August 8, 2013.

- Barrow RA, Hylands PJ, Rogers DH, Woodcock T. ChemInform Abstract: Reactions of Enantiopure Cyclic Diols with Sulfuryl Chloride. ChemInform. 1996;27(24).

-

United Nations Office on Drugs and Crime. Precursor Control. 2014. Available at: [Link].

-

Scribd. Favorskii Rearrangement. Available at: [Link].

- Al-Warhi T, Al-Oqaili A, Al-Omair M, et al. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Molecules. 2022;27(20):6925.

-

United Nations Office on Drugs and Crime. Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023. 2024. Available at: [Link].

-

International Narcotics Control Board. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under international control. 2023. Available at: [Link].

- Kleiman M, inventor; Velsicol Corp, assignee. Method for production of chlordane. US2598561A. May 27, 1952.

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link].

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Available at: [Link].

-

Doc Brown's Chemistry. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m. Available at: [Link].

-

National Institute of Standards and Technology. Ethane, 1,2-dichloro-. In: NIST Chemistry WebBook. [Link]. Accessed January 19, 2026.

-

National Institute of Standards and Technology. Propane, 1,2-dichloro-. In: NIST Chemistry WebBook. [Link]. Accessed January 19, 2026.

-

Piton GR, Kenlderi K, Wong A, Fatibello-Filho O. FTIR spectra recorded for DES 1 : 2 ChCl/glycerol, glycerol, and ChCl. ResearchGate. 2021. Available at: [Link].

- Frontana-Uribe BA, Hernández-Linares MG, Salmón-Bárcenas T, et al. 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer. Journal of the Mexican Chemical Society. 2004;48(2):129-135.

Sources

- 1. This compound | C12H20Cl2O | CID 44630272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Favorskii_rearrangement [chemeurope.com]

- 6. unodc.org [unodc.org]

- 7. unis.unvienna.org [unis.unvienna.org]

- 8. unis.unvienna.org [unis.unvienna.org]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

An In-Depth Technical Guide to the Synthesis and Purification of 2,12-Dichlorocyclododecanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and purification of 2,12-dichlorocyclododecanone, a significant macrocyclic ketone with applications in organic synthesis and as a building block for complex molecules. This document moves beyond a simple recitation of steps to offer insights into the rationale behind the procedural choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction: The Significance of this compound

This compound is a halogenated macrocyclic ketone. The presence of two chlorine atoms at the α-positions relative to the carbonyl group makes it a versatile intermediate for further chemical transformations. The large, flexible 12-membered ring structure is a key feature in the construction of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. The controlled synthesis and effective purification of this compound are therefore critical for its use in advanced research and development.

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable method for the synthesis of this compound is the direct dichlorination of cyclododecanone. This process is typically achieved through a free-radical substitution reaction, often initiated by ultraviolet (UV) light in a process known as photochlorination.

The Rationale Behind Photochlorination

Photochlorination is a well-established industrial process for the chlorination of hydrocarbons and their derivatives.[1] The reaction proceeds via a free-radical chain mechanism, which is initiated by the homolytic cleavage of molecular chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•) upon exposure to UV light.[1]

The subsequent chain reaction involves the abstraction of a hydrogen atom from the cyclododecanone ring by a chlorine radical, forming a cyclododecanone radical and hydrogen chloride (HCl). This radical then reacts with another molecule of chlorine to yield the chlorinated product and a new chlorine radical, which continues the chain. The selectivity for the α-positions is due to the activating effect of the adjacent carbonyl group, which can stabilize the resulting radical.

While other chlorinating agents exist, the direct use of chlorine gas offers a cost-effective and atom-economical approach, making it suitable for larger-scale synthesis. A patent for the synthesis of the related compound, α-chlorocyclododecanone, utilizes this method, providing a strong foundation for the synthesis of the dichlorinated analog.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the mono-chlorination of cyclododecanone.[2] The key modification is the adjustment of the stoichiometry of the chlorinating agent to favor dichlorination.

Materials:

-

Cyclododecanone

-

Chlorine gas (Cl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen gas (N₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser with a drying tube, and a thermometer.

-

UV lamp (e.g., medium-pressure mercury lamp).

-

Gas flow meter.

-

Cooling bath.

-

Separatory funnel.

-

Rotary evaporator.

Procedure:

-

Reaction Setup: In a fume hood, a three-necked round-bottom flask is charged with cyclododecanone and anhydrous tetrahydrofuran (THF). The solution is stirred under a nitrogen atmosphere until the cyclododecanone is completely dissolved.

-

Inert Atmosphere: The system is purged with nitrogen gas to remove any oxygen, which can interfere with the radical chain reaction.

-

Cooling: The reaction flask is cooled to the desired temperature (e.g., 10-15 °C) using a cooling bath. Maintaining a controlled temperature is crucial to minimize side reactions.

-

Photochlorination: With vigorous stirring, chlorine gas is bubbled through the solution at a controlled rate. The UV lamp is positioned to irradiate the reaction mixture, initiating the photochlorination process. The reaction is exothermic, and the temperature should be carefully monitored and maintained within the desired range.

-

Stoichiometry: A molar excess of chlorine gas (at least 2.2 equivalents relative to cyclododecanone) is used to promote the formation of the dichlorinated product. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, the introduction of chlorine gas is stopped, and the system is purged with nitrogen to remove any residual chlorine and hydrogen chloride.

-

Work-up: The reaction mixture is carefully poured into a saturated sodium bicarbonate solution to neutralize any remaining acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification of this compound: Achieving High Purity

The crude product obtained from the synthesis will likely contain unreacted starting material, mono-chlorinated byproducts, and potentially over-chlorinated species. Therefore, a robust purification strategy is essential to obtain high-purity this compound. A combination of recrystallization and column chromatography is often employed.

Recrystallization: The Primary Purification Step

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection:

The choice of solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Dissolve impurities well at all temperatures or not at all.

-

Not react with the compound.

-

Be volatile enough to be easily removed from the purified crystals.

For ketones, common recrystallization solvents include acetone and mixtures such as n-hexane/acetone or ethanol/water.[3] A two-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization, can also be effective.[4]

Experimental Protocol: Recrystallization

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of a suitable hot solvent (e.g., acetone or an ethanol/water mixture) is added to completely dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurities. The flask can then be placed in an ice bath to maximize the yield of the crystals.

-

Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: The crystals are dried under vacuum to remove any residual solvent.

Column Chromatography: For Enhanced Purity

For achieving very high purity or for separating closely related impurities, column chromatography is an invaluable technique.[5] This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as a mobile phase (eluent) is passed through the column.

Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like ketones.

-

Mobile Phase (Eluent): The choice of eluent is determined by the polarity of the compounds to be separated. A solvent system of hexane and ethyl acetate is a common starting point for many organic compounds. The polarity of the eluent is typically adjusted to achieve a good separation, which can be predetermined by TLC analysis. For chlorinated compounds, a non-polar to moderately polar eluent system is generally effective.[6]

Experimental Protocol: Column Chromatography

-

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude or partially purified this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution: The eluent is passed through the column, and fractions are collected sequentially. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

-

Fraction Analysis: The composition of each fraction is analyzed by TLC to identify the fractions containing the pure product.

-

Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed using a rotary evaporator to yield the highly purified product.

Characterization and Data

The identity and purity of the synthesized and purified this compound should be confirmed by various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀Cl₂O | TCI[7][8] |

| Molecular Weight | 251.19 g/mol | TCI[7][8] |

| Appearance | White to off-white crystalline solid | TCI[7][8] |

| Melting Point | 118.0 to 122.0 °C | TCI[7][8] |

| Purity (by GC) | >98.0% | TCI[7][8] |

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected structure of this compound.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the range of 1700-1725 cm⁻¹.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. According to supplier safety data, it is harmful if swallowed, in contact with skin, or if inhaled.[7][8] It also causes skin and serious eye irritation.[7][8]

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves.

-

A lab coat.

-

Work should be performed in a well-ventilated fume hood.

Visualizing the Workflow

Synthesis Workflow

Caption: Synthesis of this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be achieved through a well-defined, albeit multi-step, process. The direct photochlorination of cyclododecanone provides a viable route to the crude product, which can then be effectively purified to a high degree using a combination of recrystallization and column chromatography. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount to achieving a high yield of the pure compound. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and purify this compound for their research endeavors.

References

- Process for preparing cyclohexadecenone-5.

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

-

Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

-

Column Chromatography. Organic Chemistry at CU Boulder. [Link]

-

One-Step Chromatographic Cleanup of Chlorinated Hydrocarbon Pesticide Residues in Butterfat. II. Chromatography on Florisil. UNL Digital Commons. [Link]

-

Dichlorination Catalyst Eschews Chlorine Gas. ACS Axial - American Chemical Society. [Link]

-

Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]

-

Recrystallization with two solvents : r/Chempros. Reddit. [Link]

-

Photochlorination. IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [Link]

Sources

- 1. Dichlorination Catalyst Eschews Chlorine Gas [axial.acs.org]

- 2. US3929893A - Process for preparing cyclohexadecenone-5 - Google Patents [patents.google.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. This compound | 858830-26-9 | TCI EUROPE N.V. [tcichemicals.com]

- 8. This compound | 858830-26-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Spectroscopic Characterization of 2,12-Dichlorocyclododecanone: A Technical Guide

Molecular Profile of 2,12-Dichlorocyclododecanone

This compound is a derivative of cyclododecanone, featuring two chlorine atoms at the α and α' positions relative to the carbonyl group. This substitution pattern significantly influences the molecule's chemical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀Cl₂O | PubChem[1][2] |

| Molecular Weight | 251.19 g/mol | PubChem[1] |

| Monoisotopic Mass | 250.0891206 Da | PubChem[1] |

| IUPAC Name | 2,12-dichlorocyclododecan-1-one | PubChem[1] |

| SMILES | C1CCCCC(C(=O)C(CCCC1)Cl)Cl | PubChem[1][2] |

| CAS Number | 858830-26-9 | TCI[3] |

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted NMR spectra for this compound are based on the influence of the electron-withdrawing carbonyl and chloro groups on the chemical shifts of neighboring protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the conformational flexibility of the twelve-membered ring. However, key resonances can be predicted:

-

α-Protons (CH-Cl): The protons on the carbons bearing the chlorine atoms (C2 and C12) are expected to be the most downfield-shifted aliphatic protons due to the deshielding effect of the adjacent chlorine and carbonyl groups. These would likely appear as a multiplet in the range of δ 4.0-4.5 ppm .

-

Methylene Protons: The numerous methylene (-CH₂-) groups in the ring will give rise to a series of overlapping multiplets in the upfield region, likely between δ 1.2-2.5 ppm . The protons closer to the carbonyl and chloro groups will be further downfield.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments:

-

Carbonyl Carbon (C=O): The carbonyl carbon (C1) is expected to have the most downfield chemical shift, characteristic of ketones, in the range of δ 195-205 ppm .

-

α-Carbons (CH-Cl): The carbons bonded to the chlorine atoms (C2 and C12) will be significantly downfield-shifted compared to other methylene carbons, likely in the range of δ 60-70 ppm .

-

Methylene Carbons: The remaining methylene carbons will appear in the aliphatic region, between δ 20-40 ppm .

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which can aid in assigning the carbonyl and quaternary carbons.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carbonyl and alkyl moieties.

Predicted IR Absorption Bands

Table 2: Predicted IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Notes |

| ~2930 & ~2855 | C-H (sp³) stretch | Strong | Characteristic of methylene groups in the cycloalkane ring. |

| ~1725 | C=O stretch | Strong, Sharp | The presence of electronegative chlorine atoms at the α-positions can slightly increase the carbonyl stretching frequency compared to an unsubstituted cyclododecanone. |

| ~1465 | C-H bend (scissoring) | Medium | Typical for methylene groups. |

| 700-800 | C-Cl stretch | Medium-Strong | The exact position depends on the conformation. |

Experimental Protocol for IR Data Acquisition

A standard and straightforward method for obtaining the IR spectrum is using an Attenuated Total Reflectance (ATR) accessory:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

IR Spectroscopy Workflow Diagram

Caption: Standard workflow for ATR-IR spectroscopy.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum

For this compound, the key features in the mass spectrum, particularly under electron ionization (EI), would be:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

M⁺ peak (m/z 250): Corresponding to the molecule with two ³⁵Cl atoms.

-

(M+2)⁺ peak (m/z 252): Corresponding to one ³⁵Cl and one ³⁷Cl.

-

(M+4)⁺ peak (m/z 254): Corresponding to two ³⁷Cl atoms. The relative intensities of these peaks will be approximately 9:6:1.

-

-

Fragmentation Patterns: Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangement. The presence of chlorine atoms will also lead to the loss of HCl or Cl• radicals.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 251.09641 | 156.0 |

| [M+Na]⁺ | 273.07835 | 161.4 |

| [M-H]⁻ | 249.08185 | 155.9 |

Data sourced from PubChem's predicted collision cross section values.[2]

Experimental Protocol for MS Data Acquisition

A common method for analyzing a solid sample like this is Direct Insertion Probe (DIP) with Electron Ionization (EI):

-

Sample Preparation: Place a small amount of the sample into a capillary tube, which is then inserted into the direct insertion probe.

-

Instrumentation: Use a mass spectrometer equipped with an EI source.

-

Data Acquisition:

-

Insert the probe into the high-vacuum source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

-

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Mass Spectrometry Workflow Diagram

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,12-Dichlorocyclododecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,12-Dichlorocyclododecanone. As a molecule of interest in various synthetic pathways, understanding its behavior under thermal stress is paramount for safe handling, process optimization, and predicting potential degradation pathways. This document synthesizes fundamental principles of organic chemistry with established analytical methodologies to offer a predictive and practical framework for researchers. We will explore the theoretical underpinnings of its stability, propose likely decomposition mechanisms, and provide detailed protocols for its experimental investigation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction to this compound

This compound is a chlorinated cyclic ketone with the molecular formula C₁₂H₂₀Cl₂O[1]. Its large 12-membered carbon ring and the presence of two chlorine atoms at positions 2 and 12 make it a unique bifunctional molecule. While specific applications are not extensively documented in publicly available literature, its structure suggests potential utility as a building block in the synthesis of macrocyclic compounds, polymers, and other complex organic molecules. The presence of reactive sites—the ketone group and the two carbon-chlorine bonds—dictates both its synthetic utility and its inherent thermal liabilities. An understanding of its thermal stability is crucial for anyone working with this compound, as unexpected decomposition can lead to the release of hazardous substances, such as hydrogen chloride gas, and the formation of a complex mixture of degradation products[2][3].

Physicochemical Properties and Safe Handling

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀Cl₂O | [1] |

| Molecular Weight | 251.19 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [4][5][6] |

| Melting Point | 118.0 - 122.0 °C | [4][5][6] |

| Storage Conditions | Refrigerated (0-10°C), under an inert gas | [4][5] |

| Sensitivities | Air and heat sensitive | [4][5] |

Safe Handling: Due to its hazardous nature, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood[4][7]. It is crucial to avoid exposure to high temperatures, open flames, and sparks, as it is designated as heat sensitive[4][5][7]. The compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation[1][4][5].

Theoretical Framework for Thermal Stability